5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
General Overview of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles represent a cornerstone of modern organic and medicinal chemistry. These molecular frameworks, which consist of two or more rings where at least one is a heterocycle containing nitrogen, are prevalent in a vast array of natural products and synthetic compounds. researchgate.net Their structural diversity and the electronic properties conferred by the nitrogen atoms make them privileged scaffolds in drug discovery. nih.gov In recent years, there has been a significant increase in U.S. FDA-approved pharmaceuticals containing nitrogen heterocycles, with a notable rise in the number of fused systems, particularly in the development of new cancer drugs.
The significance of these compounds stems from their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The rigid, planar structures of many fused nitrogen heterocycles allow them to effectively interact with biological targets such as enzymes and receptors, often through mechanisms like DNA intercalation. sigmaaldrich.com Their versatility has made them central to the development of targeted therapies and novel materials. ontosight.ai
Structural Context and Nomenclature of 5-Chloro-ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine
The compound 5-Chloro- ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine belongs to the family of fused aza-indolizines. Its core structure is a bicyclic system formed by the fusion of a 1,2,4-triazole (B32235) ring and a pyrazine (B50134) ring. ontosight.ai This fusion results in a planar, aromatic 10-π electron system. nih.gov
The nomenclature, " ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine," specifies the nature of the fusion. The "[1,5-a]" designation indicates that the triazole ring is fused to the pyrazine ring between the pyrazine's nitrogen at position 1 and the adjacent carbon at position 2. The numbering of the fused scaffold follows IUPAC conventions, starting from the nitrogen atom at the ring junction and proceeding around the larger ring. In this system, the chlorine atom's position is designated as "5-".
Below is a table detailing the key structural features of the parent scaffold.
| Feature | Description |
| Parent Scaffold | ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine |
| Molecular Formula (Parent) | C₅H₄N₄ uni.lu |
| System Type | Fused Nitrogen Heterocycle |
| Component Rings | 1,2,4-Triazole and Pyrazine |
| Aromaticity | Aromatic 10-π electron system |
| Key Feature of Target Compound | Chlorine substituent at the 5-position |
Comparative Analysis with Isomeric and Analogous Fused Triazole Systems
The properties and reactivity of 5-Chloro- ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine can be better understood by comparing it with its isomers and analogues.
Isomeric Systems: The primary constitutional isomer is the ontosight.ainih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine system. In this arrangement, the triazole ring is fused to the pyrazine ring via the N-N bond of the triazole. This seemingly subtle difference in fusion can lead to significant changes in chemical reactivity and biological activity. For instance, studies on the 5-chloro- ontosight.ainih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine isomer have revealed its susceptibility to tele-substitution reactions, where a nucleophile attacks a position other than the one bearing the leaving group (the ipso-carbon). acs.org This alternative reaction pathway is influenced by the nucleophile's strength and solvent polarity. acs.org The ontosight.ainih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine scaffold is also a key component in various biologically active molecules, including antimalarial and antibacterial agents. nih.govnih.gov
Analogous Systems: A prominent analogue is the ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrimidine system, where the pyrazine ring is replaced by a pyrimidine (B1678525) ring. This scaffold is isoelectronic and structurally similar to naturally occurring purines, leading to its investigation as a purine (B94841) surrogate in numerous drug discovery programs. researchgate.net Derivatives of this system have shown a wide range of biological activities, including kinase inhibition and antimicrobial effects. nih.gov Unlike the more aromatic purines, the ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrimidine heterocycle exhibits a more limited degree of aromaticity. nih.gov
The following table provides a comparative overview of these systems.
| System | Fusion Type | Key Characteristics |
| ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine | C-N fusion | Planar, aromatic system. ontosight.ai |
| ontosight.ainih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine | N-N fusion | Prone to tele-substitution reactions. acs.org Scaffold for antimalarial and antidiabetic drugs. nih.gov |
| ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrimidine | C-N fusion | Purine isostere, widely used in medicinal chemistry. researchgate.net Limited aromaticity compared to purines. nih.gov |
Significance of theontosight.ainih.govsigmaaldrich.comTriazolo[1,5-a]pyrazine Core in Advanced Organic and Medicinal Chemistry Research
The ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine core and its derivatives are of significant interest in medicinal chemistry due to their potential as pharmacologically active compounds. ontosight.ai Research has shown that this scaffold is a valuable starting point for the development of new therapeutic agents.
Derivatives of the ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine scaffold have demonstrated potential in several therapeutic areas:
Anticancer Activity: These compounds have been explored for their potential in cancer therapy. ontosight.ai The related ontosight.ainih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine core has been successfully incorporated into dual c-Met/VEGFR-2 kinase inhibitors, which are targets in cancer treatment. nih.gov
Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, making them candidates for the development of new agents to combat infectious diseases. ontosight.ai
Central Nervous System (CNS) Activity: There is emerging evidence that this class of compounds may have applications in treating CNS disorders. ontosight.ai
The presence of a chlorine atom at the 5-position, as in 5-Chloro- ontosight.ainih.govsigmaaldrich.comtriazolo[1,5-a]pyrazine, is particularly significant. Halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the chlorine atom serves as a versatile chemical handle, allowing for further structural modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The reactivity of the chloro-substituent provides a strategic advantage for creating analogues with fine-tuned biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLGURGEZEJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine and Its Derivatives
Strategies for the Construction of thenih.govresearchgate.netmdpi.comTriazolo[1,5-a]pyrazine Ring System
The formation of the fused bicyclic nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine core is the foundational step in the synthesis of the target compound. Various strategies have been developed, leveraging different reaction mechanisms to build this heterocyclic framework. These methods often draw parallels from the synthesis of related fused systems like nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines and nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines.
Cyclocondensation is a cornerstone strategy for the synthesis of fused heterocyclic systems. For the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine core, this typically involves the reaction of a 1,2,4-triazole (B32235) bearing a nucleophilic amino group with a pyrazine-derived component containing two electrophilic centers. The most common precursor for the triazole portion is 3-amino-1,2,4-triazole.
This approach is well-documented for the analogous nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine system, where 3-amino-1,2,4-triazole is reacted with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. sci-hub.se For the pyrazine (B50134) analogue, the reaction would proceed by condensing 3-amino-1,2,4-triazole with a suitable pyrazine precursor, such as an α-halocarbonyl pyrazine derivative. The reaction mechanism involves an initial nucleophilic attack by the endocyclic N2 of the triazole onto the carbonyl carbon, followed by cyclization and dehydration to yield the aromatic fused system. The regioselectivity of the cyclization is a key consideration in these reactions.
| Reagent 1 | Reagent 2 | Product System | Ref. |
| 3-amino-1,2,4-triazole | α,β-Unsaturated Ketones | Fused Dihydroazaheterocycles | sci-hub.se |
| 3-amino-1,2,4-triazole | Substituted Methyl Cinnamates | 7-aryl-6,7-dihydro- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-5(4H)-one | researchgate.net |
Oxidative cyclization offers an alternative route that forms the crucial N-N bond of the triazole ring in the final step. These methods often start with a pre-functionalized pyrazine ring. For instance, a common strategy in the synthesis of related 1,5-fused 1,2,4-triazoles involves the intramolecular oxidative annulation of N-aryl amidines. organic-chemistry.org
In a typical reaction, a 2-aminopyrazine (B29847) is first converted to an N-(pyrazin-2-yl)benzimidamide intermediate. This intermediate then undergoes an intramolecular oxidative N-N bond formation mediated by an oxidizing agent to yield the final nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine product. Various oxidants have been employed for this transformation in related systems, including (diacetoxyiodo)benzene, N-bromosuccinimide, and iodine/potassium iodide, highlighting the versatility of this approach. organic-chemistry.orgnih.govbeilstein-journals.org
| Precursor | Oxidant/Mediator | Product System | Ref. |
| N-(pyridin-2-yl)benzimidamides | PIFA | nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines | organic-chemistry.org |
| N-aryl amidines | I2/KI | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |
| 3,6-disubstituted 1,2,4,5-tetrazines | (diacetoxyiodo)benzene | nih.govresearchgate.netmdpi.comtriazolo[1,5-b] nih.govresearchgate.netmdpi.comresearchgate.nettetrazines | nih.gov |
The application of microwave irradiation has become a powerful tool in modern organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine scaffold and its analogues has benefited significantly from this technology.
Microwave-assisted protocols have been successfully applied to the synthesis of nih.govresearchgate.netmdpi.comtriazolo[1,5-b] nih.govresearchgate.netmdpi.comresearchgate.nettetrazines, where N-bromosuccinimide was used as an oxidant for the cyclization of benzamidine (B55565) derivatives in acetonitrile. beilstein-journals.org This method highlights the potential for rapid synthesis under controlled microwave conditions. The advantages of microwave heating stem from its ability to rapidly and uniformly heat the reaction mixture, often accessing reaction pathways that are inefficient under conventional heating.
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. This includes the use of non-toxic solvents, avoiding heavy-metal catalysts, and improving atom economy. Several methodologies for constructing triazolo-fused heterocycles align with these principles.
For example, an environmentally benign synthesis of various 1,5-fused 1,2,4-triazoles has been developed using an I2/KI-mediated oxidative N-N bond formation, which avoids the use of toxic metal catalysts. organic-chemistry.org Furthermore, catalyst-free approaches have been reported for the synthesis of related systems under microwave conditions, showcasing a tandem reaction that proceeds without the need for any catalyst or additive, thus simplifying purification and reducing waste.
Introduction and Derivatization of the Chloro-Substituent at the 5-Position
The 5-chloro substituent is a critical feature of the target molecule, serving as a key site for introducing further molecular diversity. Its synthesis and subsequent reactions are pivotal.
The introduction of the chlorine atom at the 5-position is typically achieved via a two-step process. First, a precursor molecule, nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5(4H)-one, is synthesized. This is often accomplished through a cyclocondensation reaction as described in section 2.1.1, using precursors that lead to the formation of a carbonyl group on the pyrazine ring.
In the second step, the hydroxyl group of the pyrazinone tautomer is converted to a chloro group. This transformation is a standard procedure in heterocyclic chemistry, commonly employing a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. mdpi.com This reaction converts the relatively unreactive hydroxyl/amide moiety into a reactive chloro group, which is an excellent leaving group for nucleophilic aromatic substitution reactions.
Once installed, the 5-chloro group can be readily displaced by a variety of nucleophiles. This allows for the derivatization of the scaffold and the introduction of diverse functional groups, which is a common strategy in drug discovery programs. nih.govmdpi.com
Multi-Component Reaction Pathways for Scaffold Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.
The synthesis of the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine core is amenable to MCR strategies. A notable example is the Biginelli-like three-component reaction used to synthesize a library of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines. nih.gov This reaction involves the condensation of an aminotriazole, a β-dicarbonyl compound, and an aldehyde in a one-pot process. By analogy, a similar strategy could be employed for the pyrazine system by replacing the β-dicarbonyl with a suitable 1,3-dielectrophilic pyrazine precursor. Such MCR approaches provide a highly efficient and convergent pathway to complex, functionalized heterocyclic scaffolds from simple and readily available starting materials. researchgate.netbeilstein-journals.org
Green Chemistry Aspects in the Synthesis of Triazolopyrazines
Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of triazolopyrazine synthesis, several strategies are being explored to enhance the sustainability of the manufacturing processes. These include the use of catalyst-free reactions, greener solvents, and energy-efficient methods like microwave irradiation.
For instance, catalyst-free and additive-free methods for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines have been developed under microwave conditions. mdpi.com This approach offers a tandem reaction that proceeds via a transamidation mechanism followed by nucleophilic addition and condensation, resulting in good-to-excellent yields in a short reaction time. mdpi.com Such methodologies, by eliminating the need for catalysts, reduce waste and potential for metal contamination in the final product.
The use of flow chemistry is another green approach being applied to the synthesis of nitrogen-containing heterocycles. mdpi.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and efficient scalability. mdpi.com While specific applications to 5-Chloro- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine are still emerging, the principles of continuous-flow microreactor technology are being successfully applied to the synthesis of related triazole-based heterocycles, suggesting a promising avenue for greener production of triazolopyrazines. researchgate.net
Furthermore, research into visible light photoredox catalysis represents a significant advancement in green chemistry. This technique allows for the formation of new bonds under mild conditions, often at room temperature, reducing the energy consumption associated with traditional heating methods. rsc.org
Process Optimization and Scale-Up Investigations
The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization and scale-up studies. For triazolopyrazine derivatives, research has focused on improving yields, ensuring reproducibility, and developing cost-effective and safe large-scale manufacturing processes.
Scale-up of synthetic routes is a critical challenge. Microwave-assisted synthesis has demonstrated potential for scalability in the production of 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds. mdpi.com One study demonstrated a successful scale-up of a microwave-mediated reaction, yielding a significant quantity of the desired product, highlighting the practical utility of this technology for larger-scale production. mdpi.com Similarly, continuous flow chemistry offers a robust platform for scaling up the synthesis of heterocyclic compounds by allowing for continuous production with consistent quality. mdpi.com
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogues from a common precursor, which is invaluable for structure-activity relationship (SAR) studies and lead optimization. nih.govresearchgate.net For the triazolopyrazine scaffold, several LSF methodologies have been successfully employed.
One prominent LSF technique is photoredox catalysis , which utilizes visible light to initiate radical-mediated reactions. This method has been used for the methylation of triazolopyrazine scaffolds. nih.gov For instance, the methylation of various triazolopyrazine derivatives has been achieved using an iridium catalyst and blue light irradiation, demonstrating the utility of this approach for C-H functionalization. nih.gov
Diversinate™ chemistry is another radical-based functionalization strategy that has been applied to triazolopyrazine derivatives. This method allows for the direct transformation of C-H bonds to C-C bonds. beilstein-journals.org Specifically, it has been used to introduce fluoroalkyl groups at the 8-position of the triazolopyrazine scaffold. nih.govbeilstein-journals.org The reaction typically involves a Diversinate™ salt, an oxidant like tert-butylhydroperoxide (TBHP), and an acid such as trifluoroacetic acid (TFA). nih.gov
These LSF strategies are particularly valuable as they bypass the need for de novo synthesis for each new analogue, which can be time-consuming and costly. nih.govresearchgate.net The ability to functionalize C-H bonds directly provides a versatile toolkit for medicinal chemists to fine-tune the properties of lead compounds. nih.gov
Below is a table summarizing the late-stage functionalization of a related triazolopyrazine scaffold.
| Scaffold | Functionalization Method | Reagents | Position Functionalized | Product |
| 5-Chloro-3-(4-chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine | Photoredox Methylation | t-butyl peracetate, Iridium catalyst, blue light | 8 | 5-Chloro-3-(4-chlorophenyl)-8-methyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine |
| Triazolopyrazine Scaffold 7 | Diversinate™ Chemistry | Diversinate™ salt, TBHP, TFA | 8 | 8-fluoroalkyl-triazolopyrazine derivatives |
Chemical Reactivity and Transformation of 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrazine (B50134) Ring
The pyrazine ring in 5-Chloro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-5 position serves as a leaving group, allowing for the introduction of a variety of nucleophiles. These reactions can proceed through different pathways, most notably direct replacement (ipso-substitution) or substitution at a remote position (tele-substitution).
Ipso-substitution is the direct displacement of the chlorine atom by a nucleophile at the carbon to which it is attached (the C-5 position). This is the classical and most commonly expected pathway for nucleophilic aromatic substitution. The generally accepted mechanism involves a two-step addition-elimination process. acs.org
First, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom (C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the 5-substituted- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine product. acs.org
In addition to direct substitution, the nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine ring system is known to undergo tele-substitution. acs.orgacs.org This is an unusual phenomenon where the incoming nucleophile attacks a carbon atom distant from the one bearing the leaving group. For 5-chloro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine, this typically involves nucleophilic attack at the C-8 position, with subsequent elimination of the chlorine atom from C-5 and a proton from C-8.
Mechanistic studies on the closely related isomeric nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine system suggest a plausible pathway that can be extrapolated to understand this phenomenon. The proposed mechanism for tele-substitution involves the initial attack of the nucleophile at the C-8 position. acs.org This is followed by the elimination of the chloride and the loss of the proton at the C-8 position, resulting in the formation of an 8-substituted product. acs.org Isotope labeling experiments on the isomeric system have confirmed that the proton which replaces the leaving group in the final product comes from the solvent, not from another position on the substrate itself. acs.org
The competition between ipso- and tele-substitution pathways is highly sensitive to several factors, including the nature of the nucleophile, the halogen leaving group, the solvent, and the presence of a base. acs.orgacs.org While specific studies on 5-Chloro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine are limited, extensive research on the isomeric 5-halo- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine scaffold provides significant insight into the governing principles of this reactivity. acs.org
Generally, softer nucleophiles and larger, more polarizable halogens tend to favor the tele-substitution pathway. acs.orgacs.org For instance, reactions with amine and thiol nucleophiles show a higher propensity for tele-substitution compared to harder oxygen nucleophiles. acs.org The choice of halogen is also critical, with the tendency for tele-substitution following the order I > Br > Cl. acs.org
| Factor | Favors Ipso-Substitution | Favors Tele-Substitution | Rationale |
| Nucleophile (NuH) | Harder nucleophiles (e.g., ROH) | Softer nucleophiles (e.g., RNH₂, RSH) | Softer nucleophiles are more likely to attack the softer C-8 position. |
| Halogen (X) | Cl | Br, I | Larger, more polarizable halogens can better stabilize the transition state leading to tele-substitution. |
| Solvent | Polar solvents | Less polar solvents | Less polar solvents can favor the alternative tele pathway. |
| Base | Increased equivalents of base | Decreased equivalents of base | The base can influence the state of the nucleophile and the reaction mechanism. |
Table 1: Summary of factors influencing the regiochemical outcome of SNAr reactions on the related 5-halo- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine system. These principles are illustrative of the reactivity expected for the [1,5-a] isomer. acs.org
Electrophilic Substitution Reactions
The nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine ring system is characterized by a high density of nitrogen atoms, which are electron-withdrawing. This makes the heterocyclic core π-deficient and therefore generally deactivated towards electrophilic aromatic substitution reactions. Such reactions, like nitration, halogenation, or Friedel-Crafts acylation, typically require electron-rich aromatic substrates. Consequently, forcing an electrophile to substitute a C-H bond on the electron-poor triazolopyrazine ring is expected to be very difficult and would likely require harsh reaction conditions or the presence of strong electron-donating substituents on the ring, which are absent in the parent 5-chloro compound. There is limited specific information in the surveyed literature detailing successful electrophilic substitutions directly on the 5-Chloro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine core.
Ring-Opening and Ring-Cleavage Transformations
Under certain nucleophilic conditions, the triazolopyrazine scaffold can undergo transformations that involve the opening of the pyrazine ring. While not a simple substitution, this pathway highlights the reactivity of the heterocyclic core.
In studies on the isomeric 5-chloro- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine, a minor byproduct was isolated that resulted from a ring-opening and rearrangement cascade. acs.org The proposed mechanism for this transformation involves an initial nucleophilic attack at the C-8 position of the pyrazine ring. This is followed by the opening of the pyrazine ring and a subsequent rearrangement and re-cyclization to form a completely different heterocyclic system: a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org This type of reactivity demonstrates that under specific conditions, nucleophilic attack can lead to profound structural changes beyond simple substitution.
| Reactant | Nucleophile / Conditions | Transformation Type | Product Core |
| 5-Chloro- nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine | Histamine | Nucleophilic attack followed by ring-opening and rearrangement | 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole |
Table 2: Example of a ring-opening transformation observed in the isomeric nih.govacs.orgnih.govtriazolo[4,3-a]pyrazine system. acs.org
Reactivity of Peripheral Substituents and Side Chains
The chemical reactivity of other substituents or side chains attached to the nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine core would be influenced by the electronic nature of the heterocyclic system. The electron-withdrawing character of the triazolopyrazine nucleus would affect the acidity of protons on adjacent carbons and the reactivity of attached functional groups. However, specific studies detailing the reactivity of such peripheral substituents on the 5-Chloro- nih.govacs.orgnih.govtriazolo[1,5-a]pyrazine scaffold are not extensively documented in the reviewed scientific literature.
Isomerization Pathways (e.g., Dimroth Rearrangement in analogous systems)
While specific studies on the isomerization of 5-Chloro- wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyrazine are not extensively detailed in the reviewed literature, the potential for such transformations can be inferred from the well-documented behavior of analogous heterocyclic systems. The most relevant isomerization pathway for this class of compounds is the Dimroth rearrangement, a widely recognized process in heterocyclic chemistry involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgx-mol.net This rearrangement typically occurs in triazole and pyrimidine (B1678525) ring systems under acidic, basic, or thermal conditions. benthamscience.com
The Dimroth rearrangement is a molecular rearrangement that involves the interconversion of triazoles. benthamscience.com The mechanism often proceeds through a ring-opening of the heterocyclic system to an intermediate, followed by rotation and subsequent ring-closure to form a new, often more thermodynamically stable, isomeric ring system. wikipedia.orgbeilstein-journals.org The stability of the rearranged product is a significant driving force for this transformation. researchgate.net
In analogous fused nitrogen-containing heterocyclic systems, such as the wikipedia.orgnih.govx-mol.nettriazolo[4,3-c]pyrimidine series, the Dimroth rearrangement is a known and feasible transformation. benthamscience.combeilstein-journals.org Studies have shown that these compounds can rearrange to the more thermodynamically stable wikipedia.orgnih.govx-mol.nettriazolo[1,5-c]pyrimidine isomers. benthamscience.com This rearrangement can be facilitated by the presence of acids, bases, or even aliphatic substituents within the heterocyclic structure. benthamscience.com For instance, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones initially forms wikipedia.orgnih.govx-mol.nettriazolo[4,3-c]pyrimidine derivatives, which then readily undergo a Dimroth rearrangement to furnish the corresponding wikipedia.orgnih.govx-mol.nettriazolo[1,5-c]pyrimidines. beilstein-journals.org
Similarly, in the synthesis of wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyridines, a Dimroth rearrangement is often observed as an in-situ process. researchgate.net The cyclization of corresponding pyridine-2-yl hydrazides or hydrazones can lead to the formation of a wikipedia.orgnih.govx-mol.nettriazolo[4,3-a]pyridine intermediate, which then rearranges to the more stable wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyridine isomer. researchgate.net The presence of electron-withdrawing groups, such as nitro groups, on the pyridine (B92270) ring can facilitate this recyclization to such an extent that the initial [4,3-a] isomer cannot be isolated. researchgate.net
Given these precedents in structurally similar triazoloazine systems, it is plausible that 5-Chloro- wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyrazine could potentially be formed via a Dimroth rearrangement of an isomeric precursor, such as a 5-Chloro- wikipedia.orgnih.govx-mol.nettriazolo[4,3-a]pyrazine. The specific conditions required for such a rearrangement would likely depend on the electronic and steric factors of the substituents on the pyrazine ring.
The following table summarizes the conditions and outcomes of Dimroth rearrangements observed in analogous heterocyclic systems, which could serve as a predictive model for the potential isomerization pathways of 5-Chloro- wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyrazine.
| Precursor System | Rearranged Product | Reaction Conditions | Reference |
| wikipedia.orgnih.govx-mol.nettriazolo[4,3-c]pyrimidines | wikipedia.orgnih.govx-mol.nettriazolo[1,5-c]pyrimidines | Often occurs in situ following oxidative cyclization; can be facilitated by acid or base. | beilstein-journals.org, benthamscience.com |
| wikipedia.orgnih.govx-mol.nettriazolo[4,3-a]pyridines | wikipedia.orgnih.govx-mol.nettriazolo[1,5-a]pyridines | In situ rearrangement following cyclization, particularly with electron-withdrawing groups on the pyridine ring. | researchgate.net |
| 1-Alkyl-2-iminopyrimidines | Not specified | Involves addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. | wikipedia.org |
| 5-Amino-1,2,3-triazoles | Rearranged 1,2,3-triazoles | Takes place in boiling pyridine for 24 hours. | wikipedia.org |
Spectroscopic Characterization of 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Chloro- nih.govrsc.orgbeilstein-journals.orgtriazolo[1,5-a]pyrazine derivatives. It provides insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of these molecules. beilstein-journals.org The chemical shifts (δ) in the spectra are indicative of the electronic environment of the protons and carbons, while coupling constants in ¹H NMR reveal the connectivity of neighboring protons.
For instance, in the ¹H NMR spectrum of a derivative, specific signals can be assigned to the protons on the pyrazine (B50134) ring. beilstein-journals.org Similarly, the ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including those in the triazole and pyrazine rings. The analysis of these spectra allows for the precise mapping of the molecular structure. mdpi.com
Below is a table summarizing typical NMR data for a derivative of the target compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | 7.39 | - |
| C-5 | - | 145.0 |
| C-8 | - | ~130 |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the molecule.
Heteronuclear Multiple-Bond Correlation (HMBC) is a two-dimensional NMR technique that is particularly useful for distinguishing between different regioisomers. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. These correlations are critical for establishing the connectivity across quaternary carbons and heteroatoms.
In the context of triazolopyrazine derivatives, HMBC can definitively confirm the position of substituents. beilstein-journals.org For example, a correlation between a proton on a substituent and a carbon atom in the pyrazine ring can establish the point of attachment. This is crucial in cases where multiple isomers could potentially be formed during a chemical reaction. nih.gov
Key HMBC correlations can confirm the fusion of the triazole and pyrazine rings and the location of the chlorine atom. unimelb.edu.au
Deuteration studies involve the selective replacement of a proton with a deuterium (B1214612) atom. Since deuterium is not observed in ¹H NMR spectroscopy, the disappearance of a signal after deuteration allows for the unambiguous assignment of that proton. This technique is particularly valuable when proton signals are close together or their assignment is otherwise ambiguous. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. beilstein-journals.orgunimelb.edu.au
The mass spectrum of 5-Chloro- nih.govrsc.orgbeilstein-journals.orgtriazolo[1,5-a]pyrazine would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak, particularly the presence of the ³⁷Cl isotope, would be characteristic of a chlorine-containing compound. HRMS would provide a precise mass measurement, allowing for the confirmation of the molecular formula C₅H₃ClN₄. uni.lu
| Technique | Information Obtained | Example Data (for C₅H₃ClN₄) |
| MS | Molecular weight and fragmentation pattern | Molecular Ion (M⁺) peak |
| HRMS | Exact mass and elemental formula | Calculated m/z for [M+H]⁺: 155.01190 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of a 5-Chloro- nih.govrsc.orgbeilstein-journals.orgtriazolo[1,5-a]pyrazine derivative would exhibit characteristic absorption bands corresponding to the vibrations of the C-Cl bond, C=N bonds within the heterocyclic rings, and C-H bonds. beilstein-journals.org For example, aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹, while C=N stretching vibrations appear in the 1500-1650 cm⁻¹ range. researchgate.net
X-ray Crystallography for Absolute Structure Elucidation
X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice. beilstein-journals.org
This method provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For 5-Chloro- nih.govrsc.orgbeilstein-journals.orgtriazolo[1,5-a]pyrazine derivatives, X-ray crystallography can definitively confirm the connectivity of the fused ring system and the position of the chlorine atom and any other substituents. mdpi.comnih.gov
Computational and Theoretical Studies on 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule. For 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine and its derivatives, these methods, particularly Density Functional Theory (DFT), provide valuable insights into their electronic structure, reactivity, and stability.
Electronic Structure Analysis (e.g., DFT applications)
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For heterocyclic systems like triazolopyrazines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry and electronic properties. irjweb.comscispace.com
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com For analogous triazine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, indicating a stable yet reactive molecule. irjweb.com The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In many heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.
| Parameter | Typical Calculated Value for Analogous Triazine Derivatives (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Data is representative of analogous triazine derivatives and not specific to 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine. irjweb.com
Prediction of Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.
Electronegativity (χ) : Represents the ability of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. irjweb.com
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.
For a related triazine derivative, the chemical hardness was calculated to be 2.2435 eV, suggesting considerable stability. irjweb.com The calculation of these descriptors for 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine would be instrumental in predicting its behavior in chemical reactions, particularly in interactions with biological macromolecules.
| Reactivity Descriptor | Formula | Typical Calculated Value for Analogous Triazine Derivatives |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05315 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.24355 eV |
| Global Electrophilicity Index (ω) | χ2/(2η) | 3.658 eV |
Data is representative of analogous triazine derivatives and not specific to 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine. irjweb.com
Aromaticity and Stability Assessments
The aromaticity of the fused ring system in 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine is a key determinant of its stability and chemical properties. Aromaticity is a complex concept that can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Studies on related diazine systems have shown that the arrangement of nitrogen atoms within the rings significantly influences their aromaticity and stability. nih.gov For instance, in diazines, the aromaticity order has been suggested as pyrimidine (B1678525) > pyrazine (B50134) > pyridazine (B1198779) based on NICS and magnetic susceptibility calculations. nih.gov The irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, a close analog, is described as a delocalized 10-π electron system. researchgate.net However, some studies also suggest that this scaffold exhibits a somewhat limited degree of aromaticity. researchgate.net A comprehensive computational analysis of 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine using these indices would provide a clearer picture of its aromatic character and thermodynamic stability.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for understanding the interactions of small molecules with biological targets, providing insights that are crucial for drug design and discovery.
Ligand-Target Binding Interactions and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the triazolopyrazine and triazolopyrimidine scaffolds, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
For example, various triazolo[4,3-a]pyrazine analogs have been investigated as potential inhibitors of enzymes like aspartic proteinase from Plasmodium falciparum. sci-hub.se Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. In many cases, the nitrogen atoms of the triazolopyrazine core act as hydrogen bond acceptors, playing a crucial role in ligand binding. researchgate.net For instance, in studies of pyrazolo[1,5-a] irjweb.comscispace.comnih.govtriazine derivatives as CDK2 inhibitors, molecular docking revealed the binding mode of these compounds into the roscovitine (B1683857) binding site of the enzyme.
| Analogous Scaffold | Target Protein | Key Interacting Residues (Example) | Binding Mode Highlights |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine | Aspartic proteinase (Plasmepsin II) | Asp34, Gly36, Ser37 | Hydrogen bonding with backbone atoms in the active site. |
| Pyrazolo[1,5-a] irjweb.comscispace.comnih.govtriazine | CDK2 | Leu83, Glu81, Gln131 | Hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. |
This table presents representative data from docking studies on analogous compounds to illustrate potential binding interactions. sci-hub.se
Conformational Analysis and Flexibility
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis involves identifying the stable low-energy conformations of a molecule.
For substituted heterocyclic systems, the presence of different functional groups can lead to various possible conformations due to the rotation around single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. While the fused ring system of 5-Chloro- irjweb.comsci-hub.seresearchgate.nettriazolo[1,5-a]pyrazine is largely planar and rigid, any substituents would introduce degrees of conformational freedom. Understanding the preferred conformations is essential for accurate molecular docking studies and for designing molecules with improved binding affinity. Studies on substituted triazines have utilized NMR analysis to investigate hindered rotation and conformational preferences, which can be complemented by computational approaches. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine scaffold, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.
While specific QSAR models for 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine are not extensively documented in publicly available literature, the principles of QSAR can be readily applied. A typical QSAR study on a series of analogues of this compound would involve the generation of a dataset of molecules with varying substituents on the triazolopyrazine core and their corresponding measured biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Illustrative Molecular Descriptors for QSAR of 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine Analogues
| Descriptor Class | Examples | Potential Relevance for 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with biological targets. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule into a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability and solubility. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecule. |
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a study on a series of nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrimidines as anticancer agents established a clear structure-activity relationship, highlighting the importance of specific substituents at various positions for optimal activity. nih.gov
Computational Mechanistic Studies of Reactions
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine, this can include studying its synthesis, reactivity, and potential metabolic transformations. Density Functional Theory (DFT) is a commonly used method for these types of studies.
Mechanistic studies can elucidate the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics. For example, in the synthesis of substituted nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyridines, a plausible reaction pathway was proposed involving a transamidation mechanism followed by nucleophilic addition and condensation. mdpi.com Similar computational approaches could be applied to understand the reactivity of the chloro group at the 5-position of 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine, which is a key site for nucleophilic substitution reactions.
A study on the amination reactions of the related 5-chloro- nih.govnih.govunimelb.edu.autriazolo[4,3-a]pyrazine scaffold revealed a preference for substitution at the 8-position (tele-substitution) over the 5-position (ipso-substitution). nih.govbeilstein-journals.org Computational modeling could help to explain this regioselectivity by comparing the activation energies for the different reaction pathways.
Key Aspects of Computational Mechanistic Studies
| Aspect | Computational Method | Information Gained |
| Reaction Pathway | Transition state searching (e.g., QST2, QST3) | Identification of intermediates and transition states. |
| Reaction Energetics | Calculation of electronic energies (e.g., using DFT) | Determination of activation energies and reaction enthalpies. |
| Solvent Effects | Implicit or explicit solvent models | Understanding the role of the solvent in the reaction mechanism. |
| Regioselectivity | Comparison of activation energies for different pathways | Prediction of the major product of a reaction. |
In Silico Prediction of Molecular Properties for Design Optimization
In silico methods are widely used in drug discovery to predict the physicochemical and pharmacokinetic properties of compounds, a practice often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For 5-Chloro- nih.govnih.govunimelb.edu.autriazolo[1,5-a]pyrazine and its derivatives, these predictions are vital for optimizing their drug-like properties.
Various computational models and software are available to predict a wide range of properties. For example, Lipinski's Rule of Five is a well-known guideline for evaluating the drug-likeness of a compound based on properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. A computational analysis of N-substituted nih.govnih.govunimelb.edu.autriazolo[4,3-a]pyrazine derivatives included the prediction of pharmacokinetic parameters as part of their evaluation as potential anticonvulsant agents. bohrium.com
Commonly Predicted In Silico Properties
| Property | Importance in Drug Design |
| Solubility | Affects absorption and formulation. |
| Lipophilicity (logP) | Influences absorption, distribution, and metabolism. |
| Permeability | Determines the ability to cross biological membranes. |
| Metabolic Stability | Predicts the compound's half-life in the body. |
| Toxicity | Early identification of potential safety issues. |
Biological Activity and Mechanistic Insights of 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine Derivatives
Enzymatic Inhibition Mechanisms
Derivatives based on the triazolopyrazine and related triazolo-azine cores have demonstrated potent inhibitory activity against several classes of enzymes, achieved by interacting with the enzyme's active site or allosteric sites to block substrate binding and catalytic activity.
Kinase Inhibition (e.g., c-Met, VEGFR-2, JAK1, JAK2, MEK, AXL)
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The triazolopyrazine scaffold has proven to be a valuable template for designing potent kinase inhibitors.
c-Met and VEGFR-2 Inhibition: A series of novel units.itnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org The rationale for targeting both kinases is to block tumor angiogenesis and overcome drug resistance that can emerge from single-target inhibitors. frontiersin.org In one study, most of the synthesized compounds exhibited moderate to significant inhibitory activities against c-Met kinase. frontiersin.org The most promising compound from this series, 17l , demonstrated an excellent IC50 value of 0.026 µM for c-Met. frontiersin.org Another study focused on units.itnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety, identifying compound 22i as a superior c-Met kinase inhibitor with an IC50 of 48 nM. rsc.org These findings suggest that the triazolopyrazine core can effectively bind to the ATP-binding site of these kinases. frontiersin.orgrsc.org
JAK1 and JAK2 Inhibition: The Janus kinase (JAK) family is integral to cytokine signaling pathways, and inhibitors are sought for treating cancers and inflammatory diseases. nih.govgoogle.com Research into the closely related units.itnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold has led to the discovery of selective JAK2 inhibitors. nih.govnih.gov Optimization of this series resulted in the identification of CEP-33779 , a novel, selective, and orally bioavailable inhibitor of JAK2 with an IC50 of 1.8 nM. researchgate.net Structure-activity relationship studies revealed that specific substitutions on the triazolopyridine core were crucial for both potency and selectivity over other JAK family members, such as JAK3. nih.govresearchgate.net Additionally, certain units.itnih.govresearchgate.nettriazolo[1,5-a]pyridine compounds have been developed as inhibitors of JAK1 and/or TYK2, highlighting the versatility of this scaffold for targeting different JAK kinases. google.com
There is currently no available research data on the inhibition of MEK or AXL kinases by 5-Chloro- units.itnih.govresearchgate.nettriazolo[1,5-a]pyrazine derivatives based on the conducted searches.
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Scaffold | Reference |
|---|---|---|---|---|
| 17l | c-Met | 0.026 µM | units.itnih.govresearchgate.nettriazolo[4,3-a]pyrazine | frontiersin.org |
| 22i | c-Met | 48 nM | units.itnih.govresearchgate.nettriazolo[4,3-a]pyrazine | rsc.org |
| CEP-33779 | JAK2 | 1.8 nM | units.itnih.govresearchgate.nettriazolo[1,5-a]pyridine | researchgate.net |
Phosphodiesterase Inhibition (e.g., PDE2a)
Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cAMP and cGMP, playing a crucial role in signal transduction. nih.gov PDE2A, in particular, is a target for neurological and psychiatric disorders. Docking studies of triazolopyrazine-based derivatives show that the tricyclic core fits into a hydrophobic clamp within the active site of the PDE2A structure. nih.gov A novel series of pyrido[4,3-e] units.itnih.govresearchgate.nettriazolo[4,3-a]pyrazines has been reported as potent inhibitors of PDE2. By introducing specific lipophilic moieties onto the core structure, researchers were able to achieve high selectivity for PDE2 over other phosphodiesterases like PDE10. nih.gov
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the production of uric acid; its inhibition is a therapeutic strategy for gout. nih.govresearchgate.net While various heterocyclic compounds, including those with a 1,2,4-triazole (B32235) nucleus, have been identified as potent XO inhibitors, there is no specific research in the available literature directly linking the units.itnih.govresearchgate.nettriazolo[1,5-a]pyrazine scaffold to xanthine oxidase inhibition. nih.gov Studies have instead focused on related structures such as 3-substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines, which have been shown to be effective noncompetitive or mixed-type inhibitors of the enzyme. drugbank.com
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide and is implicated in inflammatory diseases and septic shock. nih.gov A study on a series of 3-substituted units.itnih.govresearchgate.nettriazolo[1,2-a]pyridazine derivatives, a related heterocyclic system, demonstrated significant inhibitory activity against iNOS. Several of these compounds were found to be more active than the reference inhibitor aminoguanidine. nih.gov The structure-activity relationship for this class of compounds indicated that a phenyl substituent at the 3-position of the triazolo-pyridazine ring was essential for inhibitory activity. nih.gov
Receptor Antagonism/Agonism
In addition to enzymatic inhibition, triazolopyrazine derivatives have been developed as ligands for G protein-coupled receptors (GPCRs), where they act as antagonists, blocking the action of the endogenous ligand.
Adenosine (B11128) Receptor Antagonism (e.g., A2A, A3)
Adenosine receptors, particularly the A2A and A3 subtypes, are important therapeutic targets for neurodegenerative disorders and inflammatory conditions. researchgate.netmdpi.com
A2A Receptor Antagonism: The units.itnih.govresearchgate.nettriazolo[1,5-a]pyrazine nucleus has been identified as a promising core for potent and selective antagonists of the adenosine A2A receptor. researchgate.net This scaffold is isomeric with other known A2A antagonist cores, such as units.itnih.govresearchgate.nettriazolo[1,5-c]pyrimidine, and has been shown to improve target affinity and selectivity. researchgate.net Research has led to the development of units.itnih.govresearchgate.nettriazolo[1,5-a]pyrazine derivatives that show high affinity for the human A2A adenosine receptor, with some compounds demonstrating potency in the nanomolar range (66-280 nM). researchgate.net
A3 Receptor Antagonism: Achieving selectivity for the A3 adenosine receptor with triazolo-azine scaffolds has been a focus of medicinal chemistry. units.itnih.gov Studies on the related units.itnih.govresearchgate.nettriazolo[1,5-a] units.itnih.govnih.govtriazine core noted a lack of A3 affinity, which was attributed to the presence of only lipophilic groups at the 5-position. units.it It was proposed that introducing substituents capable of forming hydrogen bonds at this position could enhance affinity and selectivity for the A3 receptor. units.it In a separate study on units.itnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, modifications at the 8-position with specific ester and amide groups led to compounds with low nanomolar affinity for the human A3 receptor. The most potent derivative in this series, compound 18 , exhibited a Ki of 1.21 nM. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Scaffold | Reference |
|---|---|---|---|---|
| Compound 18 | Human A3 Adenosine Receptor | 1.21 nM | units.itnih.govresearchgate.nettriazolo[1,5-c]pyrimidine | nih.gov |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The biological activity of derivatives based on the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is highly dependent on the nature and position of various substituents. nih.govresearchgate.net This core structure is considered a versatile heterocycle in medicinal chemistry, partly because it is isoelectronic with purines, allowing it to act as a potential surrogate for the purine ring in various biological targets. nih.govresearchgate.net SAR studies have been crucial in optimizing the potency and selectivity of these compounds for targets ranging from kinases to enzymes involved in infectious diseases. acs.orgnih.gov
Impact of Halogenation on Binding Affinity and Selectivity
The introduction of halogen atoms, particularly chlorine, at the C5 position of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine ring system significantly influences the compound's electronic properties and binding capabilities. Halogenation can enhance binding affinity through several mechanisms, including the formation of halogen bonds and modulation of the molecule's lipophilicity, which affects hydrophobic interactions. ijres.orgresearchgate.net
In a series of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives designed as potential anticancer agents, the presence of a chlorine atom on the aniline (B41778) substituent attached to the core scaffold was explored. nih.gov The position of the chlorine atom (ortho, meta, or para) on the aniline ring directly impacted the inhibitory potency against gastric cancer cells. For instance, a para-chloro substituent (compound H9) demonstrated potent activity, highlighting the favorable interactions facilitated by the halogen in the specific binding pocket. nih.gov The electronegativity and size of the halogen atom are critical factors; a heavier halogen can lead to a more positive σ-hole, strengthening potential halogen bonds. ijres.org
Table 1: Effect of Halogen Substitution on Antiproliferative Activity in MGC-803 Gastric Cancer Cells
| Compound ID | Substituent on Aniline Ring | IC₅₀ (µM) |
|---|---|---|
| H8 | 3-Fluoro | 1.8 ± 0.2 |
| H9 | 4-Chloro | 1.5 ± 0.1 |
| H10 | 3-Chloro | 2.1 ± 0.2 |
Data sourced from a study on nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives. nih.gov
Role of Specific Substituents on Bioactivity
Beyond halogenation, the bioactivity of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine derivatives is finely tuned by the substituents at other positions of the heterocyclic core. SAR studies on inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) revealed that modifications at the C2, C5, and C7 positions are critical for potency and selectivity. nih.gov
For instance, in the development of antitubercular agents, substitutions at the C-1 position of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core were generally not well-tolerated, leading to a decrease in potency. acs.org Conversely, modifications at other positions, when combined with specific amine side chains, yielded compounds with significantly improved activity against Mycobacterium tuberculosis. acs.org
In another example targeting HIV-1 Ribonuclease H (RNase H), a multi-step structural exploration of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold was performed. nih.gov This study demonstrated that introducing different aromatic rings and functional groups at various positions led to the identification of catechol derivatives that could inhibit RNase H in the low micromolar range. nih.gov
Table 2: Structure-Activity Relationship of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives as ENPP1 Inhibitors
| Compound | R¹ (at C7) | R² (at C5) | R³ (at C2) | ENPP1 IC₅₀ (nM) |
|---|---|---|---|---|
| 1 | Phenyl | Methyl | 4-Methoxyphenyl | 1000 |
| 2 | 4-Fluorophenyl | Methyl | 4-Methoxyphenyl | 300 |
| 3 | 4-Fluorophenyl | Methyl | 4-(Methylthio)phenyl | 110 |
| 4 | 4-Fluorophenyl | Ethyl | 4-(Methylthio)phenyl | 48 |
Data adapted from a study on selective ENPP1 inhibitors. nih.gov
Molecular Basis of Interaction with Biological Macromolecules
The therapeutic efficacy of 5-Chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine derivatives is rooted in their specific interactions with biological macromolecules. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and, notably, halogen bonding.
Hydrogen Bonding Networks
The nitrogen-rich nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core is adept at forming hydrogen bonds with protein targets. researchgate.net The pyrazine (B50134) and triazole nitrogen atoms can act as hydrogen bond acceptors, a common interaction motif observed in kinase inhibitors where the heterocyclic core binds to the hinge region of the enzyme's ATP-binding pocket. nih.gov For example, in studies of nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govijres.orgnih.govtriazines as CK1δ inhibitors, the amino group at the C7 position was found to interact with residues in the hinge region, while substituents at other positions formed key bidentate hydrogen bonds with specific amino acids like Leu85. units.it The ability of the triazolopyrimidine scaffold to mimic the purine ring facilitates these crucial hydrogen bonding interactions in ATP-binding sites. nih.gov
Hydrophobic Interactions
Hydrophobic interactions are vital for the binding affinity and selectivity of these compounds. mdpi.com Substituents attached to the 5-Chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core are often designed to fit into hydrophobic pockets within the target protein. Aromatic rings (like phenyl or indole groups) and alkyl chains are commonly incorporated into derivatives to engage in van der Waals and π-π stacking interactions with hydrophobic residues such as leucine, valine, phenylalanine, and tryptophan. nih.govmdpi.com Molecular docking studies of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives against c-Met kinase, for example, have shown that aromatic substituents orient themselves to occupy hydrophobic regions, thereby stabilizing the ligand-protein complex. frontiersin.org
Bioisosteric Replacement Strategies (e.g., Purine Analogue)
The structural and electronic similarity of the nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold to naturally occurring purines has been a cornerstone of its application in medicinal chemistry. nih.govresearchgate.netnih.gov This scaffold is considered a bioisostere of the purine ring system because it is isoelectronic, meaning it has the same number of valence electrons. nih.govresearchgate.net This similarity allows derivatives of nih.govnih.govtriazolo[1,5-a]pyrimidine to mimic endogenous purines and interact with biological targets that would typically bind to purine-based molecules, such as kinases. nih.gov
This bioisosteric relationship has been successfully exploited in drug design. nih.gov By substituting the purine core with the nih.govnih.govtriazolo[1,5-a]pyrimidine ring, chemists have been able to develop novel compounds with modulated biological activities and physicochemical properties. nih.gov This strategy has been particularly fruitful in the development of kinase inhibitors, where the triazolopyrimidine core can effectively occupy the ATP-binding site, mimicking the adenine (B156593) portion of ATP. nih.gov The versatility of this scaffold extends beyond being a simple purine mimic; depending on the substituents, it can also act as a bioisostere for other chemical groups, demonstrating its broad utility in medicinal chemistry. nih.govnih.gov
Cellular Mechanisms of Action (in vitro mechanistic studies)
In vitro studies have been crucial in elucidating the cellular mechanisms through which 5-Chloro- nih.govnih.govtriazolo[1,5-a]pyrazine derivatives exert their biological effects. These investigations have revealed that the compounds can modulate critical cellular signaling pathways, interfere with the normal progression of the cell cycle, and ultimately trigger programmed cell death in cancer cells.
Modulation of Cellular Pathways (e.g., c-Met signaling)
A significant area of research has focused on the development of nih.govnih.govtriazolo[4,3-a]pyrazine and related triazolopyrimidine derivatives as inhibitors of receptor tyrosine kinases, particularly c-Met. nih.govrsc.orgnih.gov The c-Met signaling pathway, when dysregulated, is a known driver of tumorigenesis and metastasis. nih.gov Several synthesized derivatives have demonstrated potent inhibitory activity against the c-Met kinase.
For instance, a series of novel nih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual c-Met/VEGFR-2 inhibitors. nih.govnih.gov Among these, compound 17l showed excellent inhibitory activity against c-Met with an IC₅₀ value of 26.00 nM. nih.govnih.gov Western blot analysis confirmed that this compound effectively intervened in the intracellular c-Met signaling pathway in A549 human lung adenocarcinoma cells. nih.govnih.gov Another study focused on nih.govnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety. rsc.org The most promising compound from this series, 22i , exhibited superior c-Met kinase inhibition with an IC₅₀ value of 48 nM. rsc.org Similarly, triazolo-pyrimidine derivatives have also been developed as c-Met inhibitors, with compound 12e showing significant activity against the kinase with an IC₅₀ of 0.090 μM. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 17l | c-Met | 26.0 | nih.govnih.gov |
| Compound 22i | c-Met | 48.0 | rsc.org |
| Compound 12e | c-Met | 90.0 | nih.gov |
Effects on Cell Cycle Progression
Derivatives of the triazolopyrazine and triazolopyrimidine scaffolds have been shown to exert antiproliferative effects by arresting the cell cycle at various phases. This disruption of the normal cell division process is a key mechanism of their anticancer activity.
Flow cytometry studies revealed that compound 17l caused a significant arrest of A549 cells in the G0/G1 phase of the cell cycle. nih.govnih.gov Treatment with a 1.0 μM concentration of the compound for 72 hours increased the percentage of cells in the G0/G1 phase from 61.14% (in the control group) to 76.14%. nih.gov In another study, a novel nih.govnih.govtriazolo[1,5-a]pyrimidine-based phenyl-linked steroid dimer, compound 3 , was found to induce an obvious G2/M arrest in EC109 esophageal cancer cells in a concentration- and time-dependent manner. nih.gov Similarly, compounds 4o and 4p , new nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives, also caused G2/M arrest in MGC-803 gastric cancer cells. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Compound 17l | A549 (Lung) | Arrest at G0/G1 phase | nih.govnih.gov |
| Compound 3 | EC109 (Esophageal) | Arrest at G2/M phase | nih.gov |
| Compound 4o | MGC-803 (Gastric) | Arrest at G2/M phase | nih.gov |
| Compound 22i | MCF-7 (Breast) | Arrest at G2/M phase | rsc.org |
Induction of Programmed Cell Death (Apoptosis)
A primary outcome of the cellular stress induced by these compounds is the activation of programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancer cells.
Mechanistic studies have shown that these derivatives can trigger apoptosis through various signaling cascades. Compound 17l was found to induce late-stage apoptosis in A549 cells in a dose-dependent manner. nih.govnih.gov Further investigation into compound 3 revealed that it induced apoptosis in EC109 cells, likely through the mitochondrial pathway. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential, activation of caspases-9 and -3, and an upregulation of the pro-apoptotic protein Bax. nih.gov Likewise, compound 4o was shown to induce mitochondria-dependent apoptosis in both MGC-803 and SGC-7901 gastric cancer cell lines. nih.gov The induction of apoptosis by another compound, 22i , was confirmed through Annexin V-FITC/PI staining experiments. rsc.org
| Compound | Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| Compound 17l | A549 (Lung) | Induction of late-stage apoptosis | nih.govnih.gov |
| Compound 3 | EC109 (Esophageal) | Mitochondrial pathway, Caspase-9/-3 activation, Bax upregulation | nih.gov |
| Compound 4o | MGC-803, SGC-7901 (Gastric) | Mitochondria-dependent apoptosis | nih.gov |
| Compound 22i | MCF-7 (Breast) | Confirmed by Annexin V-FITC/PI staining | rsc.org |
Applications of 5 Chloro 1 2 3 Triazolo 1,5 a Pyrazine in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The strategic placement of a chlorine atom on the electron-deficient pyrazine (B50134) ring of 5-Chloro- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine renders it an excellent electrophile for a variety of synthetic transformations. This reactivity is central to its role as a versatile building block for constructing molecules with diverse functionalities, particularly through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The most common transformation is the direct displacement of the chloride leaving group by an incoming nucleophile, a process known as ipso-substitution. acs.org In this reaction, a nucleophile attacks the carbon atom to which the chlorine is attached, leading to the formation of a new bond and the expulsion of the chloride ion. acs.org A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce various substituents at the 5-position, thereby generating a library of derivatives from a single precursor.
However, research on the closely related acs.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine system has revealed the possibility of an alternative reaction pathway known as tele-substitution. acs.org In this unusual transformation, the nucleophile attacks a different position on the ring (e.g., the C8 position), leading to a rearranged product. acs.org While less common than ipso-substitution, the potential for tele-substitution has also been noted for the acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine ring system, a factor that chemists must consider during synthesis design. acs.org
Beyond nucleophilic substitution, the C-Cl bond is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org Although aryl chlorides are typically less reactive than the corresponding bromides or iodides, advancements in catalyst design using bulky, electron-rich phosphine (B1218219) ligands have made these transformations highly efficient. libretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling the triazolopyrazine core with various aryl or heteroaryl boronic acids. nih.govmdpi.com The ability to forge new C-C bonds significantly expands the molecular complexity accessible from this building block, enabling the synthesis of biaryl and related structures. nih.gov
| Reaction Type | Nucleophile/Reagent | Product Type | Significance |
| Nucleophilic Aromatic Substitution (ipso) | Primary/Secondary Amines (R-NH₂) | 5-Amino- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazines | Introduction of diverse amine functionalities. |
| Thiols (R-SH) | 5-Thioether- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazines | Access to sulfur-containing analogues. | |
| Alcohols/Phenols (R-OH) | 5-Ether- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazines | Formation of ether linkages. | |
| Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂) | 5-Aryl- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazines | Carbon-carbon bond formation, synthesis of biaryl systems. nih.govmdpi.com |
Precursors for Novel Fused Heterocyclic Architectures
The 5-Chloro- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine scaffold is not only a building block for substitution but also a key precursor for synthesizing novel, larger fused heterocyclic systems. These reactions typically involve a two-stage process: initial substitution of the chlorine atom followed by an intramolecular cyclization reaction to form a new ring fused to the original triazolopyrazine core.
A common strategy involves reacting the chloro-derivative with a nucleophile that contains a second reactive group. For instance, reaction with an amino alcohol or an amino thiol would install a side chain with a terminal hydroxyl or thiol group. This intermediate can then undergo an intramolecular cyclization, often promoted by a dehydrating agent or a base, to form a new five- or six-membered ring. This approach provides a modular and efficient route to complex polycyclic aromatic systems.
This methodology allows for the creation of diverse heterocyclic architectures by varying the nature of the bifunctional nucleophile used in the initial step. The resulting fused systems often possess unique three-dimensional structures and electronic properties, making them of interest in medicinal chemistry and materials science. For example, related synthetic strategies have been used to produce complex fused systems like pyrrolo[1,2-a] acs.orgacs.orgresearchgate.nettriazolo[5,1-c]pyrazines and pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. researchgate.netelsevierpure.comnih.gov These syntheses demonstrate the general principle of using a functionalized azine precursor to build additional fused rings through cyclization reactions. mdpi.combeilstein-journals.org
| Fused System Class | General Synthetic Strategy | Potential Application Area |
| Pyrrolo[1,2,a] acs.orgacs.orgresearchgate.nettriazolo[5,1-c]pyrazines | Domino double ring closure via enamine formation and cyclodehydration. researchgate.netelsevierpure.com | Medicinal Chemistry, Functional Materials |
| Imidazo[1,2-a] acs.orgacs.orgresearchgate.nettriazolo[5,1-c]pyrazines | Substitution with an aminoethanol derivative followed by intramolecular cyclization. | Drug Discovery |
| Thiazolo[3,2-a] acs.orgacs.orgresearchgate.nettriazolo[5,1-c]pyrazines | Substitution with an aminothiol (B82208) derivative followed by intramolecular cyclization. | Materials Science |
| Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines | Dehydrative cyclization of a hydrazino-pyrazolo[1,5-c]pyrimidine precursor. nih.gov | Medicinal Chemistry |
Potential in Material Science and Optoelectronic Applications
The acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine core possesses inherent electronic and physical properties that make its derivatives promising candidates for applications in materials science. ontosight.ai The fused ring system is planar and aromatic, which facilitates π-π stacking interactions, and its high nitrogen content results in an electron-deficient character. ontosight.ai These features are highly desirable for the design of organic electronic materials, including those used in organic light-emitting diodes (OLEDs).
By using the synthetic handles described previously, particularly the C5 position, the electronic properties of the triazolopyrazine core can be systematically tuned. For example, Suzuki-Miyaura coupling can be used to attach electron-donating aryl groups to the electron-accepting triazolopyrazine core. nih.gov This creates a donor-acceptor (D-A) type molecular architecture, which is a fundamental design principle for creating fluorescent materials with high quantum yields and tunable emission colors. researchgate.net Such molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, a process that is often associated with strong fluorescence and sensitivity to the local environment (solvatochromism). nih.govmdpi.com
Research on structurally analogous compounds strongly supports this potential. For instance, derivatives of acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine, which differs only by a single nitrogen atom, have been successfully employed as emitters in high-performance deep-blue OLEDs, achieving high external quantum efficiencies. researchgate.net Similarly, various acs.orgacs.orgresearchgate.nettriazoloquinazoline derivatives have been synthesized and shown to be effective fluorophores, with some exhibiting strong fluorescence in both solution and the solid state. researchgate.net These related systems demonstrate that fused triazole heterocycles are excellent platforms for developing optoelectronic materials. mdpi.comrsc.org By leveraging the reactivity of 5-Chloro- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrazine, new materials with tailored photophysical and electrochemical properties can be developed for a range of optoelectronic applications.
| Analogous System | Key Photophysical Property | Achieved Application/Result | Reference |
| acs.orgacs.orgresearchgate.netTriazolo[1,5-a]pyridine Derivatives | High photoluminescence quantum yield (97.5% in neat film) | High-efficiency deep-blue OLEDs (EQE of 6.05%) | researchgate.net |
| acs.orgacs.orgresearchgate.netTriazolo[4,3-c]quinazoline Fluorophores | Strong fluorescence in solution and solid state; Solvatochromism | Demonstrated potential as fluorescent materials | researchgate.net |
| 3,5-Diaryl acs.orgacs.orgresearchgate.nettriazolo[4,3-c]quinazolines | Moderate to high quantum yields in solution | Development of novel fluorophores via Suzuki coupling | nih.gov |
| Tris(triazolo)triazine Emitters | Thermally activated delayed fluorescence (TADF) | Blue OLEDs with EQE up to 11.0% | rsc.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nitrogen-based heterocycles is of remarkable importance in medicinal chemistry, and there is a growing emphasis on developing greener and more sustainable synthetic routes. researchgate.netnih.gov Future research will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents, towards more environmentally benign processes. mdpi.commdpi.com
Key emerging trends in this area include:
Microwave-Assisted and Solvent-Free Reactions: These techniques can dramatically reduce reaction times and chemical waste while often increasing product yields. nih.gov
Use of Green Solvents: The exploration of eco-friendly solvents such as water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents is a critical area of sustainable chemistry. researchgate.netmdpi.com
Late-Stage Functionalization (LSF): Inspired by advances with related heterocyclic systems, LSF presents a powerful strategy for modifying the core researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine scaffold. nih.govmdpi.com Techniques like photoredox catalysis could enable the direct functionalization of C-H bonds, providing efficient access to novel analogues without the need for lengthy de novo synthesis. nih.govmdpi.com
Catalytic Approaches: The development of novel catalytic systems, including heterogeneous catalysts and biocatalysis, offers pathways to more efficient and selective syntheses under milder conditions. nih.govmdpi.com
| Approach | Typical Characteristics | Sustainability Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Synthesis | Multi-step reactions, use of stoichiometric and often hazardous reagents (e.g., POCl3), organic solvents, high temperatures. mdpi.com | Limited | N/A |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often performed in sealed vessels. nih.gov | Energy efficiency, speed, potential for solvent reduction. researchgate.net | Optimization of reaction conditions for the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine core. |
| Catalytic Methods | Use of metal or organocatalysts, lower reaction temperatures, higher selectivity. | Reduced waste (catalytic amounts), reusability of catalysts, milder conditions. mdpi.com | Discovery of novel catalysts for oxidative N-N bond formation and C-H activation. organic-chemistry.org |
| Late-Stage Functionalization | Modification of a pre-formed scaffold, often using photoredox or metal catalysis. nih.gov | Rapid diversification of derivatives, improved atom economy. | Application of LSF to introduce novel functional groups at various positions on the scaffold. |
Exploration of Undiscovered Reactivity Profiles
The 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine molecule possesses distinct reactive sites that are yet to be fully explored. The chlorine atom at the C5 position is an excellent handle for introducing molecular diversity via nucleophilic aromatic substitution (SNAr). While reactions with simple amines have been explored on isomeric systems, a vast chemical space remains uncharted. nih.govbeilstein-journals.org
Future research should systematically investigate:
Broadening the Scope of Nucleophiles: A comprehensive exploration of reactions with a wide array of oxygen (alkoxides, phenoxides), sulfur (thiolates), and carbon (carbanions, organometallics) nucleophiles could yield novel derivatives with unique electronic and steric properties.
Metal-Catalyzed Cross-Coupling: The C5-Cl bond is a prime candidate for modern cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These methods would allow for the direct installation of aryl, alkynyl, amino, and vinyl groups, respectively, creating complex derivatives that are otherwise difficult to synthesize.
Reactivity of the Ring System: Beyond substitution at the C5 position, the potential for cycloaddition reactions or selective functionalization of the C-H bonds on the pyrazine (B50134) ring under advanced catalytic conditions remains a fertile ground for discovery. rsc.org
| Reaction Type | Potential Reagents | Position | Expected Product Class |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | C5 | 5-Aryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazines |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd or Cu catalyst, base | C5 | 5-Amino- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | C5 | 5-Alkynyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazines |
| C-H Activation/Functionalization | Various coupling partners, transition metal catalyst (e.g., Rh, Ru, Ir) | Other ring positions (e.g., C6, C8) | Site-selectively functionalized derivatives |
| Cycloaddition | Dienes, dipolarophiles | Pyrazine ring | Novel polycyclic heterocyclic systems |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry is an indispensable tool for accelerating drug discovery. For the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine scaffold, in silico methods can guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. mdpi.com
Future computational efforts should focus on:
Structure-Based Virtual Screening: Using the crystal structures of target proteins, large databases of commercially available or virtual compounds containing the triazolopyrazine core can be screened via molecular docking to identify potential binders. mdpi.comresearchgate.netresearchgate.net This approach can rapidly prioritize compounds for synthesis and biological testing.
Pharmacophore Modeling and 3D-QSAR: When a set of active molecules is known, pharmacophore models can be generated to define the essential chemical features required for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to build predictive models that correlate molecular properties with potency. researchgate.net
Molecular Dynamics (MD) Simulations: Once promising ligands are identified through docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides crucial insights into the stability of binding interactions and can help refine the design of next-generation inhibitors. nih.gov
| Technique | Purpose | Application for Triazolopyrazine Derivatives |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. researchgate.net | Screening virtual libraries against targets like kinases, polymerases, or proteases to identify novel hits. nih.gov |
| 3D-QSAR | Develops a predictive model relating the 3D properties of molecules to their biological activity. researchgate.net | Guide the optimization of lead compounds by predicting the activity of unsynthesized analogues. |
| Virtual Screening | Rapidly screens large compound libraries in silico to identify molecules with a high probability of being active. researchgate.net | Identify novel starting points for drug discovery programs from vast chemical databases (e.g., ZINC, ChEMBL). nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. nih.gov | Validate docking poses and understand the key interactions that stabilize the binding of potent inhibitors. |
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
The structural analogy of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine scaffold to purines suggests a vast, largely untapped potential for biological activity. nih.govresearchgate.net A major future direction is the systematic screening of derivative libraries to identify novel biological targets.
Key strategies include:
High-Throughput Screening (HTS): Screening diverse libraries of triazolopyrazine derivatives against large panels of biological targets, such as kinase or protease panels, can rapidly identify novel activities.
Target Identification for Active Compounds: For compounds that show interesting phenotypic effects (e.g., anti-proliferative activity), modern chemical biology techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and chemical proteomics can be used to identify their direct molecular targets.
Exploring New Therapeutic Areas: Based on the activities of related triazolo-fused heterocycles, new areas of investigation could include cancer, viral infections, and neurological disorders. nih.govnih.govmdpi.com For example, related scaffolds have shown promise as inhibitors of targets like epidermal growth factor receptor (EGFR) and c-Met kinase. nih.govnih.gov
Mechanism of Action Studies: Once a target is validated, detailed mechanistic studies are required. This includes confirming target engagement in cells, analyzing downstream signaling pathways, and understanding how target inhibition leads to the observed physiological outcome. For instance, inhibition of a kinase like EGFR should be followed by Western blot analysis to confirm the reduction of its phosphorylated form and downstream effectors like Akt and Erk. nih.gov
Strategic Integration of Triazolopyrazine Scaffolds in Multi-Targeting Approaches
For complex multifactorial diseases such as cancer, single-target therapies are often limited by the development of resistance. nih.gov The design of small molecules that can simultaneously modulate multiple targets is an emerging and powerful therapeutic strategy. The 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine scaffold is an ideal starting point for developing such multi-target agents.
Future research in this domain will involve:
Rational Design of Dual Inhibitors: The C5-chloro position can be used to attach a linker and a second pharmacophore known to bind a different target. This modular approach allows for the creation of single molecules designed to hit two distinct disease-relevant proteins.
Application in Oncology: A promising strategy is the dual inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis. Inspired by work on isomeric systems, one could design dual inhibitors of targets like c-Met and VEGFR-2, where the triazolopyrazine core serves as a hinge-binding motif for one or both kinases. nih.govfrontiersin.orgrsc.org
Fragment-Based Linking: The triazolopyrazine core can be used as a primary fragment that binds to one target. A second fragment, known to bind an adjacent pocket or a different protein altogether, can then be linked to it, creating a novel multi-target ligand.
| Disease Area | Target Combination | Design Rationale | Potential Advantage |
|---|---|---|---|
| Oncology | c-Met / VEGFR-2 | Combine a triazolopyrazine core (known c-Met pharmacophore) with a urea (B33335) moiety (VEGFR-2 pharmacophore). nih.govfrontiersin.org | Simultaneously suppress tumor growth, metastasis, and angiogenesis. nih.gov |
| Oncology | EGFR / PI3K | Design a hybrid molecule where the triazolopyrazine scaffold targets the EGFR ATP-binding site, linked to a known PI3K inhibitor pharmacophore. | Overcome resistance to EGFR inhibitors by co-targeting a key downstream survival pathway. |
| Neurodegeneration | GSK-3β / HDAC6 | Link the triazolopyrazine core, a potential kinase inhibitor scaffold, to a hydroxamic acid moiety to inhibit HDAC6. | Address both tau hyperphosphorylation and deficits in axonal transport in Alzheimer's disease. |
| Infectious Disease | Viral Polymerase / Host Kinase | Create a molecule that inhibits a viral enzyme and also a host cell kinase that the virus relies on for replication. | Provide a synergistic antiviral effect and a higher barrier to resistance. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine, and how do they differ in methodology?
- Answer : Two predominant methods are used:
- One-pot synthesis : Reacts 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride to form an intermediate, which undergoes cyclization with trifluoroacetic anhydride (TFAA) .
- Multi-step synthesis : Involves sequential reactions starting with 2,5-dichloropyridine and hydrazine hydrate, followed by functional group transformations to yield the target compound .
Key differences include reagent choice (e.g., TFAA vs. polyphosphoric acid) and reaction time optimization.
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Structural elucidation relies on 1H/13C NMR spectroscopy to identify the chlorine atom at position 5 and the amine group at position 2. Mass spectrometry confirms molecular weight, while X-ray crystallography of derivatives (e.g., Tucatinib intermediates) validates the planar triazolopyrazine core .
Q. What is the role of this compound in medicinal chemistry research?
- Answer : It serves as a versatile intermediate for synthesizing bioactive derivatives. The chlorine atom enables nucleophilic substitution, while the amine group allows acylation/alkylation, facilitating structural diversification for kinase inhibitors (e.g., HER2-targeting agents) .
Advanced Research Questions
Q. What strategies are employed to functionalize the 5-chloro and 2-amine positions of this compound?
- Answer :
- Nucleophilic aromatic substitution : The 5-chloro position reacts with amines, alkoxides, or thiols under basic conditions (e.g., K2CO3) to introduce heteroatoms or aryl groups .
- Acylation/alkylation : The 2-amine group reacts with acyl chlorides or alkyl halides in the presence of bases like triethylamine to generate amides or secondary amines .
These methods are critical for tailoring pharmacokinetic properties in drug candidates.
Q. How can researchers optimize reaction yields during cyclization steps in its synthesis?
- Answer : Key factors include:
- Reagent selection : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to weaker acids .
- Temperature control : Cyclization at elevated temperatures (e.g., refluxing chloroform) improves ring closure kinetics .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
Q. What synthetic challenges arise when attempting to form fused heterocyclic systems from this compound?
- Answer : Efforts to fuse additional rings (e.g., triazolo-triazolo systems) often fail due to steric hindrance or electronic deactivation. For example, reactions with ethyl 4-amino-3-cyanotriazolopyrazine carboxylate under PPA conditions did not yield a third fused ring, highlighting the need for alternative catalysts or substrates .
Q. How do derivatives of this compound exhibit pharmacological activity, and what assays validate this?
- Answer : Derivatives demonstrate kinase inhibition (e.g., HER2 in breast cancer) and antimicrobial activity . Assays include:
- Enzyme-linked immunosorbent assays (ELISA) for IC50 determination.
- Microdilution broth assays against multidrug-resistant bacterial strains .
Structural modifications (e.g., phenoxy substitutions) enhance target affinity and metabolic stability .
Data Contradictions and Resolutions
- Contradiction : and report failed attempts to synthesize triply fused heterocycles, whereas claims success with similar substrates.
- Resolution : The success in may stem from using electron-deficient starting materials or milder conditions, suggesting substrate electronic profiles critically influence reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
